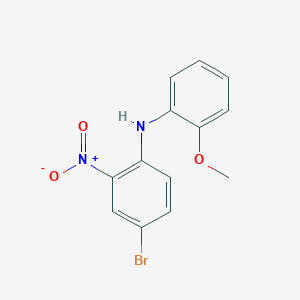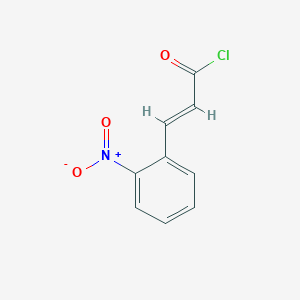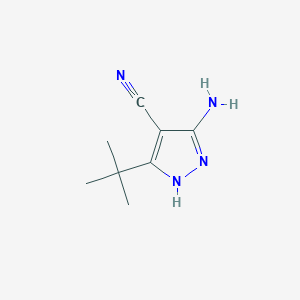![molecular formula C16H15NO3S B3034222 [(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino benzenesulfonate CAS No. 145609-82-1](/img/structure/B3034222.png)
[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino benzenesulfonate
Vue d'ensemble
Description
[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino benzenesulfonate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrahydronaphthalene moiety linked to an amino benzenesulfonate group, which imparts distinct chemical and physical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino benzenesulfonate typically involves a multi-step process. One common method includes the condensation of 1,2,3,4-tetrahydronaphthalene with an appropriate amine, followed by sulfonation with benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino benzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and surfactants.
Mécanisme D'action
The mechanism by which [(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino benzenesulfonate exerts its effects is often related to its ability to interact with specific molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino benzenesulfonate can be compared with other similar compounds such as:
Naphthalene derivatives: These compounds share the naphthalene core but differ in their functional groups, leading to variations in chemical reactivity and applications.
Benzenesulfonate derivatives: Compounds with different substituents on the benzenesulfonate group can exhibit distinct properties and uses.
Amino derivatives: Similar compounds with different amino groups can have varying biological activities and chemical behaviors.
Propriétés
IUPAC Name |
[(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino] benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c18-21(19,14-9-2-1-3-10-14)20-17-16-12-6-8-13-7-4-5-11-15(13)16/h1-5,7,9-11H,6,8,12H2/b17-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEKRSVNEBIMGF-WUKNDPDISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=NOS(=O)(=O)C3=CC=CC=C3)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2/C(=N/OS(=O)(=O)C3=CC=CC=C3)/C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B3034139.png)
![4-Amino-2-[(6-chloro-3-nitro-2-pyridinyl)amino]-4-oxobutanoic acid](/img/structure/B3034140.png)
![[3,4,5-triacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl Acetate](/img/structure/B3034141.png)
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-iodo-6-nitrophenol](/img/structure/B3034143.png)
![1-(benzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrrole-2,5-dione](/img/structure/B3034144.png)





![4-Amino-1-((4-(3-methoxyphenylamino)pyrrolo[1,2-f][1,2,4]triazin-5-yl)methyl)piperidin-3-ol](/img/structure/B3034159.png)

![2-Benzyl-2,5-diazaspiro[3.4]octan-1-one](/img/structure/B3034161.png)
![7-Cyclopropyl-2,7-diazaspiro[3.5]nonane (dihydrochloride)](/img/structure/B3034162.png)
